S-benzyl 2-phenylethanethioate
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Overview
Description
S-benzyl 2-phenylethanethioate: is an organic compound belonging to the class of thiol esters. Thiol esters are known for their higher reactivity and selectivity towards nucleophiles compared to their oxygen analogues. This compound is characterized by the presence of a benzyl group attached to a 2-phenylethanethioate moiety, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-benzyl 2-phenylethanethioate typically involves the reaction of a carboxylic acid with a thiol in the presence of a coupling reagent. One efficient method employs 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as the coupling reagent. This reaction is carried out at room temperature, providing a convenient and mild condition for the formation of thiol esters .
Industrial Production Methods: In industrial settings, the production of thiol esters like this compound often involves the use of carbodiimides such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (DCC). These reagents facilitate the coupling of carboxylic acids with thiols, yielding the desired thiol ester in good yields .
Chemical Reactions Analysis
Types of Reactions: S-benzyl 2-phenylethanethioate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the thiol ester into the corresponding alcohol.
Substitution: Substitution reactions at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) to introduce bromine atoms.
Major Products: The major products formed from these reactions include benzoic acids, alcohols, and brominated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
S-benzyl 2-phenylethanethioate finds applications in various fields of scientific research:
Medicine: The compound is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized as a mild acyl transfer reagent and in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of S-benzyl 2-phenylethanethioate involves its reactivity towards nucleophiles due to the presence of the thiol ester functional group. The compound can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The molecular targets and pathways involved in its reactions are primarily dictated by the electrophilic nature of the thiol ester group.
Comparison with Similar Compounds
Benzyl chloride: A compound with a similar benzyl group but different functional group, used in organic synthesis and as a precursor to other chemicals.
Benzyl alcohol: Another benzyl derivative, commonly used as a solvent and in the manufacture of esters.
S-methyl phenylethanethioate: A related thiol ester with a methyl group instead of a benzyl group, found in natural products.
Uniqueness: S-benzyl 2-phenylethanethioate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a mild acyl transfer reagent and its role in various synthetic applications make it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
54829-40-2 |
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Molecular Formula |
C15H14OS |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
S-benzyl 2-phenylethanethioate |
InChI |
InChI=1S/C15H14OS/c16-15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
NHPLJQXIHLBSDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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